molecular formula C19H18FN3O3S B4899583 (E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N'-(4-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE

(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N'-(4-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE

Cat. No.: B4899583
M. Wt: 387.4 g/mol
InChI Key: ZOLNFCCSQGKUKD-UHFFFAOYSA-N
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Description

(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(4-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE is a complex organic compound characterized by its unique structural components, including a fluorophenyl group, a dioxopyrrolidinyl moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(4-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the dioxopyrrolidinyl moiety through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via a nucleophilic substitution reaction. The final step involves the coupling of the methoxyphenyl group through a condensation reaction under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(4-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(4-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(4-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(4-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, contributes to its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N'-methylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-21-19(22-12-7-9-13(26-2)10-8-12)27-16-11-17(24)23(18(16)25)15-6-4-3-5-14(15)20/h3-10,16H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLNFCCSQGKUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC1=CC=C(C=C1)OC)SC2CC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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